1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone
Description
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone is a fluorinated organic compound featuring a seven-membered 1,4-thiazepane ring fused with a 2,5-difluorophenyl substituent and an acetyl group. This structure combines sulfur-containing heterocyclic chemistry with fluorinated aromatic motifs, which are common in pharmaceuticals due to their metabolic stability and bioavailability.
Properties
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NOS/c1-9(17)16-5-4-13(18-7-6-16)11-8-10(14)2-3-12(11)15/h2-3,8,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVDJKUZBFQXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(SCC1)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves the formation of the thiazepane ring followed by the introduction of the difluorophenyl group and the ethanone moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a difluorophenyl-substituted amine with a suitable thiol and an aldehyde can lead to the formation of the thiazepane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiazepane ring can provide structural stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to related fluorinated heterocycles and ketone derivatives, particularly those documented in pharmaceutical and synthetic chemistry literature. Below is a detailed analysis based on structural and functional analogs:
(2,5-Difluorophenyl)-(4-piperidyl)methanone Hydrochloride (CAS 1172297-96-9)
- Structural Differences :
- The piperidine ring (6-membered nitrogen-containing heterocycle) replaces the 1,4-thiazepane (7-membered sulfur- and nitrogen-containing heterocycle) in the target compound.
- The ketone group is directly attached to the piperidine nitrogen, whereas in the target compound, the acetyl group is part of the thiazepane ring.
- The absence of sulfur in the heterocycle may reduce metabolic interactions involving sulfur-oxidation pathways .
1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone (CAS 84162-82-3)
- Structural Differences :
- Features a 2,4-difluorobenzoyl group instead of a 2,5-difluorophenyl substituent.
- The acetyl group is attached to the piperidine nitrogen, similar to the above compound.
- Functional Implications :
- The 2,4-difluoro substitution on the aromatic ring may alter electronic properties (e.g., dipole moments) compared to the 2,5-difluoro isomer in the target compound, affecting solubility and receptor binding .
- The benzoyl group introduces an additional carbonyl moiety, which could enhance hydrogen-bonding interactions in biological systems .
Triazole-Based Fluorinated Ketones (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)
- Structural Differences :
- Replaces the thiazepane ring with a triazole-thioether system.
- Incorporates a sulfonylphenyl group, which is absent in the target compound.
- Functional Implications: Triazole rings confer greater metabolic stability but may reduce lipophilicity compared to sulfur-containing thiazepanes .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: The synthesis of 1,4-thiazepane derivatives often involves condensation reactions with halogenated ketones (e.g., α-halogenated ethanones), as seen in triazole-thioether analogs . This suggests the target compound could be synthesized via similar pathways.
- Fluorine Position Effects : The 2,5-difluoro substitution in the target compound may confer distinct electronic and steric properties compared to 2,4-difluoro isomers, influencing receptor affinity and pharmacokinetics .
- Heterocycle Impact : Thiazepanes, with their larger ring size and sulfur atom, may offer improved binding to sulfur-interacting enzymes (e.g., cytochrome P450) compared to piperidine or triazole analogs .
Biological Activity
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone is a synthetic compound characterized by its unique thiazepane ring structure and the presence of a difluorophenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C₁₄H₁₄F₂N₂OS
- Molecular Weight : 299.34 g/mol
- CAS Number : 2034401-89-1
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄F₂N₂OS |
| Molecular Weight | 299.34 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is believed to stem from its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors leading to altered signaling cascades.
Biological Activity Studies
Recent studies have focused on the pharmacological effects of this compound. Here are some notable findings:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was particularly noted.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It appears to reduce oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity against these cells.
-
Neuroprotection Study :
- Objective : To determine the effect on neuronal survival under oxidative stress.
- Method : Neuronal cells were treated with hydrogen peroxide and subsequently exposed to the compound.
- Results : Significant protection against cell death was noted, suggesting potential therapeutic applications in neurodegenerative disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
